Double Ionization Potential of CS2 is 10.8 eV Lower than CO2, Enabling Cleaner CS22+ Production in Tandem Mass Spectrometry
The direct double ionization potential of CS2 to CS22+ was measured at 25.5 ± 0.3 eV, compared to 36.3 ± 0.5 eV for CO2 to CO22+, using sequential mass spectrometry with slow electron collisions on trapped CX2+ ions [1]. This 10.8 eV difference means that CS22+ can be generated at substantially lower electron energies than CO22+, reducing fragmentation interference and enabling cleaner selection of the doubly charged parent ion in tandem MS/MS experiments. The S2+ fragment from CS2 was also observed for the first time at an appearance energy of 18.2 ± 0.9 eV, consistent with the known ionization potential of S2 [1].
| Evidence Dimension | Double ionization potential (M → M2+) |
|---|---|
| Target Compound Data | CS2 → CS22+ at 25.5 ± 0.3 eV |
| Comparator Or Baseline | CO2 → CO22+ at 36.3 ± 0.5 eV |
| Quantified Difference | CS2 requires 10.8 eV less energy; CS22+ accessible at ~70% of the energy needed for CO22+ |
| Conditions | Sequential mass spectrometry; electron collisions with slow CX2+ ions trapped in the electron beam; J. Phys. B: At. Mol. Phys. 1968 |
Why This Matters
For tandem MS laboratories selecting a precursor for CS22+-based fragmentation studies, the 10.8 eV lower double-ionization threshold directly translates to reduced instrument demands and lower spectral congestion from unwanted dissociation channels.
- [1] Sequential mass spectrometry III. Ions and fragments from carbon dioxide and disulphide, J. Phys. B: At. Mol. Phys., 1968, 1, 310. View Source
